
2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one is an organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two nitrophenyl groups attached to a penta-1,4-dien-3-one backbone, with a methyl group at the second position. It has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 2-methyl-3-pentanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by recrystallization to purify the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound has shown trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. It has demonstrated effectiveness in inhibiting the growth of the parasite in both its epimastigote and amastigote forms.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for treating parasitic infections.
Industry: The compound’s unique structure makes it a candidate for use in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one exerts its biological effects involves the disruption of cellular processes in the target organism. For example, its trypanocidal activity is believed to result from the compound’s ability to interfere with the mitochondrial function of Trypanosoma cruzi, leading to cell death . The nitro groups in the compound may also contribute to its activity by generating reactive oxygen species that damage cellular components.
Comparaison Avec Des Composés Similaires
2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one can be compared with other similar compounds such as:
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: This compound has methoxy groups instead of nitro groups, which may result in different biological activities and chemical reactivity.
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: The presence of hydroxy groups can enhance the compound’s ability to form hydrogen bonds, potentially affecting its solubility and interactions with biological targets.
The uniqueness of this compound lies in its nitro groups, which impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
919079-85-9 |
|---|---|
Formule moléculaire |
C18H14N2O5 |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
2-methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C18H14N2O5/c1-13(12-15-4-9-17(10-5-15)20(24)25)18(21)11-6-14-2-7-16(8-3-14)19(22)23/h2-12H,1H3 |
Clé InChI |
NEWQRAXHTXEPDK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



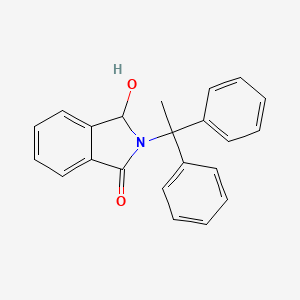
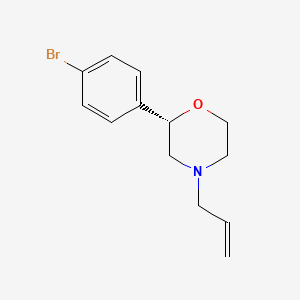
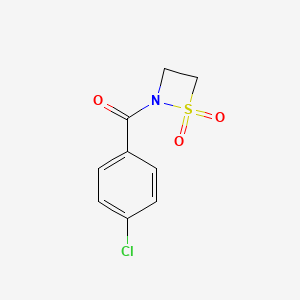
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)
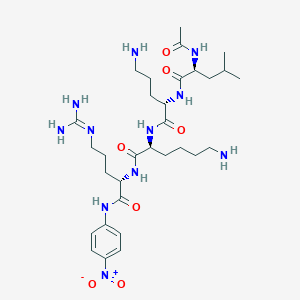
![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
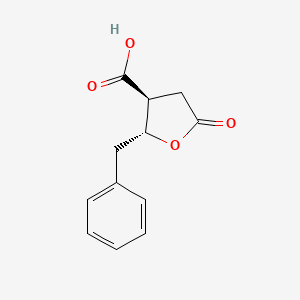
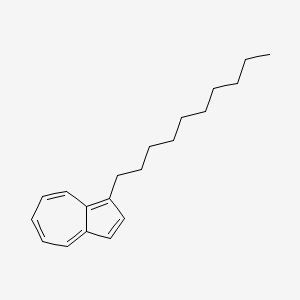
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
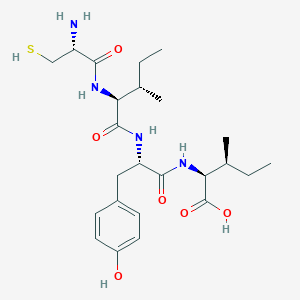
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)
